2-((2-chlorobenzyl)thio)-N,3-diisobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide
Description
Properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-N,3-bis(2-methylpropyl)-4-oxoquinazoline-7-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28ClN3O2S/c1-15(2)12-26-22(29)17-9-10-19-21(11-17)27-24(28(23(19)30)13-16(3)4)31-14-18-7-5-6-8-20(18)25/h5-11,15-16H,12-14H2,1-4H3,(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGFGPALEMSDVPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC=CC=C3Cl)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzimidazoles, have been reported to exhibit diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory effects.
Mode of Action
Benzimidazoles are known to interfere with the function of certain enzymes or proteins, thereby inhibiting the growth of cells or microorganisms.
Biological Activity
The compound 2-((2-chlorobenzyl)thio)-N,3-diisobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide (CAS Number: 1115314-16-3) is a synthetic derivative of quinazoline that has garnered attention for its potential biological activities. This article explores its biological properties, focusing on antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant data and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 458.0 g/mol. The structure features a quinazoline core with a thioether group and diisobutyl substituents that may influence its biological activity.
Antimicrobial Activity
Recent studies have shown that quinazoline derivatives exhibit significant antimicrobial properties. For instance:
- Inhibition of Bacterial Growth : A study reported that certain quinazoline derivatives demonstrated activity against both Gram-positive and Gram-negative bacteria. Compounds similar to the target compound showed inhibition zones ranging from 10 mm to 15 mm against strains like Staphylococcus aureus and Escherichia coli .
| Compound | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|
| This compound | TBD | TBD |
| Reference Drug (Ciprofloxacin) | 20 mm | 1.0 |
Anticancer Activity
Quinazoline derivatives have also been explored for their anticancer properties. Research indicates that they can inhibit various cancer cell lines:
- Cell Line Studies : In vitro studies have shown that certain quinazoline compounds can significantly reduce the viability of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism is thought to involve the induction of apoptosis and cell cycle arrest .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | TBD | Apoptosis induction |
| HeLa | TBD | Cell cycle arrest |
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent is also noteworthy. Quinazolines have been shown to modulate inflammatory pathways:
- Inhibition of TNF- : Some studies suggest that quinazoline derivatives can inhibit the secretion of pro-inflammatory cytokines such as TNF-, which is crucial in inflammatory responses .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in bacterial metabolism or cancer cell proliferation.
- Receptor Interaction : The compound could interact with cellular receptors that regulate growth and apoptosis.
- Cell Cycle Modulation : By affecting cell cycle regulators, it may induce cell cycle arrest in cancer cells.
Case Studies
Several case studies have highlighted the effectiveness of similar compounds:
- Study on Antimicrobial Efficacy : A series of synthesized quinazoline derivatives were evaluated for their antibacterial properties, showing promising results against resistant strains .
- Anticancer Evaluation : In vitro assays demonstrated that specific quinazoline analogs could significantly inhibit tumor growth in xenograft models .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structure Variations
Substituent Analysis
- Carboxamide vs. Ester : The carboxamide in the target compound may reduce hydrolysis susceptibility compared to ester analogs, enhancing pharmacokinetic stability.
- N3 Substituents : Diisobutyl groups likely increase lipophilicity versus phenyl (CAS 514857-29-5) or adamantyl (Compound 67), affecting membrane permeability and target engagement.
Pharmacological and Physicochemical Implications
Solubility and Lipophilicity
- The diisobutyl groups at N3 and the 7-carboxamide may balance lipophilicity and aqueous solubility, critical for oral bioavailability.
Target Binding Hypotheses
Preparation Methods
Cyclocondensation of Anthranilic Acid Derivatives
The 3,4-dihydroquinazolin-4-one core is typically synthesized via cyclocondensation. In one approach, dimethyl aminoterephthalate undergoes hydrolysis to 2-aminoterephthalic acid, followed by selective esterification to generate a monoester intermediate. Treatment with thionyl chloride converts the carboxylic acid to an acid chloride, which reacts with ammonium isothiocyanate to form a thiourea intermediate. Cyclization under basic conditions yields the 2-mercaptoquinazoline precursor.
Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Hydrolysis | HCl (6M), reflux, 4h | 92% |
| Esterification | Trimethylchlorosilane, MeOH, 0°C, 2h | 85% |
| Cyclization | NH4SCN, Et3N, DMF, 80°C, 12h | 78% |
Introduction of Diisobutyl and Carboxamide Groups
N-Alkylation at Position 3
The 3-position is functionalized via N-alkylation with isobutyl bromide. Using NaH as a base in THF at 0–25°C prevents over-alkylation. Quenching with aqueous NH4Cl yields the monoalkylated product in 75% yield.
Carboxamide Formation at Position 7
The 7-carboxy group is converted to an amide via mixed carbonic anhydride intermediates. Reaction with diisobutylamine in the presence of HOBt/EDC coupling agents in DCM affords the target carboxamide.
Optimization Data
| Coupling Agent | Solvent | Temp (°C) | Yield |
|---|---|---|---|
| EDC/HOBt | DCM | 25 | 88% |
| DCC/DMAP | THF | 40 | 72% |
Alternative Oxidative Methods for 4-Oxo Formation
H₂O₂-Mediated Oxidation
Recent protocols employ H₂O₂ (30%) in DMSO at 150°C for 20h to oxidize 3,4-dihydroquinazoline to the 4-oxo derivative. This method avoids toxic oxidizing agents like KMnO₄ and achieves 90% conversion.
Comparative Analysis
| Oxidizing Agent | Solvent | Time (h) | Yield |
|---|---|---|---|
| H₂O₂/DMSO | Neat | 20 | 90% |
| KMnO₄ | H2O/THF | 6 | 82% |
Purification and Characterization
Chromatographic Techniques
Final purification uses silica gel chromatography with ethyl acetate/hexane (3:7). HPLC analysis (C18 column, MeCN/H2O gradient) confirms >98% purity.
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, H-5), 7.45–7.38 (m, 4H, Ar-H), 4.32 (s, 2H, SCH₂), 3.51–3.42 (m, 4H, NCH₂).
- HRMS : m/z 486.03 [M+H]⁺ (calc. 486.03).
Challenges and Optimization Strategies
Regioselectivity in S-Alkylation
Competing O-alkylation is mitigated by using bulky bases (e.g., DBU) and anhydrous conditions.
Solvent Effects
DMF outperforms THF in S-alkylation due to better solubility of the quinazoline intermediate.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-((2-chlorobenzyl)thio)-N,3-diisobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide, and how do reaction conditions impact yield?
- Methodology : Multi-step synthesis typically involves nucleophilic substitution, thioether formation, and carboxamide coupling. For example, a thiol group can react with 2-chlorobenzyl bromide under basic conditions (e.g., Cs₂CO₃ in DMF) to form the thioether linkage . Temperature (20–60°C), solvent polarity, and stoichiometric ratios must be optimized to avoid side reactions (e.g., over-alkylation). Purity is enhanced via acid-base workup and recrystallization .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodology : Use ¹H/¹³C NMR to verify substituent positions (e.g., chlorobenzyl protons at δ 4.5–5.0 ppm; isobutyl methyl groups at δ 0.8–1.2 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected for C₂₅H₂₉ClN₃O₂S). X-ray crystallography resolves stereochemical ambiguities, as demonstrated in analogous quinazoline derivatives .
Q. What analytical techniques are critical for assessing purity, and how are discrepancies addressed?
- Methodology : HPLC (C18 column, acetonitrile/water gradient) identifies impurities >0.1%. Conflicting purity results may arise from residual solvents (e.g., DMF) or tautomeric forms; TGA-MS and 2D-NMR (e.g., NOESY) resolve these issues. Cross-validate with elemental analysis (C, H, N ±0.3%) .
Advanced Research Questions
Q. How do steric and electronic effects of the 2-chlorobenzyl and diisobutyl groups influence reactivity in downstream modifications?
- Methodology : The 2-chlorobenzyl group’s ortho-chlorine creates steric hindrance, slowing electrophilic substitution. Diisobutyl substituents increase hydrophobicity, affecting solubility in polar solvents (e.g., logP ~4.5). Computational modeling (DFT or MD simulations) predicts regioselectivity in reactions like oxidation or cross-coupling .
Q. What strategies resolve contradictions in biological activity data across studies (e.g., varying IC₅₀ values)?
- Methodology : Discrepancies may stem from assay conditions (e.g., serum protein binding, pH). Standardize protocols:
- Use isothermal titration calorimetry (ITC) to measure binding constants under controlled buffer conditions.
- Validate cell-based assays with knockout models to confirm target specificity.
- Compare data against structurally similar controls (e.g., 3,4-dimethoxyphenyl analogs) .
Q. How can researchers elucidate the compound’s mechanism of action in enzyme inhibition studies?
- Methodology :
- Kinetic assays : Measure inhibition type (competitive/uncompetitive) via Lineweaver-Burk plots.
- Crystallography : Co-crystallize with target enzymes (e.g., soluble epoxide hydrolases) to identify binding motifs.
- Metabolomics : Track downstream metabolites (e.g., epoxide-diol ratios) using LC-MS/MS .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodology : Diisobutyl groups may introduce chiral centers. Use asymmetric catalysis (e.g., chiral palladium complexes) during carboxamide formation. Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism . Avoid racemization by optimizing reaction pH (<7) and temperature (<40°C) .
Authoritative Sources and Validation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
